molecular formula C11H16NOP B2363561 Dimethyl(1,2,3,4-tetrahydroquinolin-7-yl)phosphine oxide CAS No. 2287334-96-5

Dimethyl(1,2,3,4-tetrahydroquinolin-7-yl)phosphine oxide

Cat. No. B2363561
CAS RN: 2287334-96-5
M. Wt: 209.229
InChI Key: ZCYLKCGHRAARTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl(1,2,3,4-tetrahydroquinolin-7-yl)phosphine oxide (DMQPO) is a chemical compound that has been used in scientific research for its potential applications in organic synthesis, materials science, and biomedical research. DMQPO is a phosphine oxide derivative of tetrahydroquinoline, which is a heterocyclic organic compound that contains a nitrogen atom in its ring structure. DMQPO has been shown to exhibit a range of interesting properties, including antioxidant, radical scavenging, and metal chelating activities.

Scientific Research Applications

Synthesis and Chemical Structure Analysis

  • Synthesis of Tertiary Phosphine Oxides : Studies have detailed the synthesis of various tertiary phosphine oxides, including compounds with pyridine rings. Such syntheses involve reactions like the Williamson reaction, confirming the structure of new compounds through elemental analysis and spectroscopy techniques (Tashev, Varbanov, & Vassileva, 1996).

  • Formation of Phosphinecarbothioamide : Research includes studying reactions involving phosphine oxides with different amines, leading to the formation of phosphinecarbothioamide and other products. This demonstrates the diverse chemical reactivity of such compounds (Takeda et al., 1999).

Synthesis of Phosphine Derivatives

  • Synthesis of Phosphino- and Phosphine Sulfide Derivatives : Research describes the synthesis of phosphino- and phosphine sulfide derivatives of 1,2,3,4-tetrahydroquinolines. Such synthetic methods are important for creating compounds with selective stereogenic centers, demonstrating the application in complex organic synthesis (Alonso et al., 2017).

  • Hydroaminomethylation Route to Tetrahydroquinolines : Studies show new methods for preparing tetrahydroquinolines via intramolecular hydroaminomethylation. This demonstrates the use of phosphine derivatives in facilitating novel synthetic routes in organic chemistry (Vieira & Alper, 2007).

Applications in Catalysis and Ligand Development

  • Development of Chiral Ligands for Catalysis : Research into the synthesis and resolution of complex phosphine derivatives contributes to the development of chiral ligands for asymmetric catalysis, an important area in synthetic chemistry (Alcock, Brown, & Hulmes, 1993).

  • Iridium-Catalyzed Hydrogenation : Studies show the use of phosphine derivatives in iridium-catalyzed hydrogenation of quinolines, leading to the production of tetrahydroquinolines. Such research highlights the application of these compounds in catalysis and asymmetric synthesis (Li et al., 2008).

properties

IUPAC Name

7-dimethylphosphoryl-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16NOP/c1-14(2,13)10-6-5-9-4-3-7-12-11(9)8-10/h5-6,8,12H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYLKCGHRAARTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC2=C(CCCN2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16NOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl(1,2,3,4-tetrahydroquinolin-7-yl)phosphine oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.